molecular formula C9H12BrNS B15329985 2-((5-Bromothiophen-2-yl)methyl)pyrrolidine

2-((5-Bromothiophen-2-yl)methyl)pyrrolidine

Cat. No.: B15329985
M. Wt: 246.17 g/mol
InChI Key: FNHJZJRJJPZFEZ-UHFFFAOYSA-N
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Description

2-((5-Bromothiophen-2-yl)methyl)pyrrolidine is an organic compound with the molecular formula C9H12BrNS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromothiophen-2-yl)methyl)pyrrolidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . For this compound, 5-bromothiophene-2-boronic acid is reacted with pyrrolidine under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromothiophen-2-yl)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

2-((5-Bromothiophen-2-yl)methyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Bromothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    Thiophene: A sulfur-containing five-membered ring, similar to the bromothiophene moiety.

    2-((5-Chlorothiophen-2-yl)methyl)pyrrolidine: A closely related compound with a chlorine atom instead of bromine.

Uniqueness

2-((5-Bromothiophen-2-yl)methyl)pyrrolidine is unique due to the presence of both the bromothiophene and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)6-7-2-1-5-11-7/h3-4,7,11H,1-2,5-6H2

InChI Key

FNHJZJRJJPZFEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=C(S2)Br

Origin of Product

United States

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